N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide is a synthetic organic compound that features a combination of furan, tetrahydropyran, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the tetrahydro-2H-pyran-4-yl intermediate: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of intermediates: The furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl intermediates are then coupled with thiophene-3-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan, tetrahydropyran, or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide: Similar structure with a different position of the carboxamide group.
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide: Replacement of the thiophene ring with a benzene ring.
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-carboxamide: Replacement of the thiophene ring with a pyridine ring.
Uniqueness
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide is unique due to the combination of furan, tetrahydropyran, and thiophene rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(12-5-9-20-11-12)16(10-14-2-1-6-19-14)13-3-7-18-8-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHCKEMZEPRIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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